molecular formula C16H21N3O2S B2848642 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide CAS No. 2034633-50-4

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide

Cat. No.: B2848642
CAS No.: 2034633-50-4
M. Wt: 319.42
InChI Key: HSWLYDMBBXCLAC-UHFFFAOYSA-N
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Description

The compound “N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-ethoxyacetamide” is a chemical compound, but there is very limited information available about it .

Scientific Research Applications

Synthesis and Derivative Formation

The compound serves as a precursor in the synthesis of heterocyclic derivatives, including those containing thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These syntheses often involve one-pot reactions under mild conditions, enabling the production of compounds with diverse reactive sites. Such synthetic versatility is instrumental in the development of novel chemical entities for further biological investigations (Shams et al., 2010).

Antitumor Activity

Several derivatives synthesized from the compound have demonstrated significant antitumor activities. Through in vitro screenings against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, compounds exhibit high inhibitory effects, highlighting their potential as antitumor agents (Mohareb et al., 2013).

Antimicrobial Properties

The antimicrobial evaluation of novel heterocyclic compounds, incorporating a sulfonamido moiety synthesized from similar precursors, indicates promising antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).

Contribution to Heterocyclic Chemistry

The compound and its derivatives contribute to the expansion of heterocyclic chemistry, providing valuable insights into the synthesis of lignan conjugates, thiazole, and pyridine derivatives. These efforts not only enrich the chemical space of heterocyclic compounds but also open up new avenues for the development of compounds with enhanced biological activities (Raghavendra et al., 2016).

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-2-21-10-16(20)17-6-7-19-15(12-3-4-12)9-14(18-19)13-5-8-22-11-13/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLYDMBBXCLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C(=CC(=N1)C2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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